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Compound of Interest

Compound Name: 2,6-Dichloro-3-fluorobenzaldehyde

Cat. No.: B179773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,6-dichloro-3-fluorobenzaldehyde (C₇H₃Cl₂FO), a halogenated aromatic aldehyde of

interest in synthetic chemistry and drug discovery. Due to the limited availability of direct

experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on the analysis of structurally similar molecules. Detailed

experimental protocols for acquiring such data are also provided.

Physicochemical Properties
Property Value

Molecular Formula C₇H₃Cl₂FO[1]

Molecular Weight 193.00 g/mol [1]

CAS Number 178813-77-9[1]

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry data for 2,6-dichloro-3-fluorobenzaldehyde. These predictions are derived

from established principles of spectroscopy and by comparison with data from analogous
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compounds such as 2-chloro-6-fluorobenzaldehyde, 2,6-dichlorobenzaldehyde, and other

fluorinated and chlorinated benzaldehyde derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.4 s -
Aldehydic proton (-

CHO)

~7.5 - 7.7 m - Aromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region will show

a complex multiplet due to the coupling between the two aromatic protons and the fluorine

atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~185 - 190 C=O (Aldehyde)

~158 - 162 (d) C-F

~135 - 140 C-CHO

~130 - 135 (d) C-Cl

~125 - 130 Aromatic C-H

~115 - 120 (d) Aromatic C-H
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Note: The carbon attached to fluorine and its neighboring carbons will exhibit splitting (doublet,

d) due to C-F coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1700 - 1720 Strong C=O stretch (aldehyde)

~1570 - 1600 Medium-Strong C=C stretch (aromatic)

~1250 - 1300 Strong C-F stretch

~780 - 820 Strong C-Cl stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

192/194/196 High

[M]⁺ (Molecular ion peak,

showing isotopic pattern for

two chlorine atoms)

191/193/195 High [M-H]⁺

163/165/167 Medium [M-CHO]⁺

128/130 Medium [M-CHO-Cl]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2,6-
dichloro-3-fluorobenzaldehyde.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 15-25 mg of 2,6-dichloro-3-fluorobenzaldehyde.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Parameters:

Pulse Angle: 30°

Acquisition Time: ~3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Parameters:

Pulse Program: Proton-decoupled

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy
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Methodology: Attenuated Total Reflectance (ATR)

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry.

Collect a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2,6-dichloro-3-fluorobenzaldehyde directly onto the center

of the ATR crystal.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2,6-dichloro-3-
fluorobenzaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

Gas Chromatography:

Injection Volume: 1 µL

Inlet Temperature: 250 °C
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Carrier Gas: Helium

Column: A suitable capillary column (e.g., HP-5ms).

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of spectroscopic data for

a compound like 2,6-dichloro-3-fluorobenzaldehyde.

Data Acquisition Data Processing Spectral Interpretation

Structure Elucidation

NMR Spectroscopy
(¹H & ¹³C)

Process NMR Data
(FT, Phasing, Baseline Correction)

FT-IR Spectroscopy Process FT-IR Data
(Background Subtraction, Baseline Correction)

Mass Spectrometry
Process MS Data

(Peak Detection, Integration)

Assign Chemical Shifts
& Coupling Constants

Identify Functional
Group Frequencies

Analyze Molecular Ion
& Fragmentation Pattern

Confirm Structure of
2,6-Dichloro-3-fluorobenzaldehyde

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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